molecular formula C11H17N3O B1521183 (2-Morpholin-4-YL-2-pyridin-4-ylethyl)amine CAS No. 518066-36-9

(2-Morpholin-4-YL-2-pyridin-4-ylethyl)amine

Cat. No. B1521183
M. Wt: 207.27 g/mol
InChI Key: MGDRJYDNZSUSDD-UHFFFAOYSA-N
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Description

“(2-Morpholin-4-YL-2-pyridin-4-ylethyl)amine” is a chemical compound with the molecular formula C11H17N3O . It has a molecular weight of 207.28 . This compound is in liquid form and has recently attracted significant attention in various fields of research and industry.


Molecular Structure Analysis

The InChI code for “(2-Morpholin-4-YL-2-pyridin-4-ylethyl)amine” is 1S/C11H17N3O/c12-9-11(10-1-3-13-4-2-10)14-5-7-15-8-6-14/h1-4,11H,5-9,12H2 . The SMILES string is NCC(N1CCOCC1)c2ccccn2 .


Physical And Chemical Properties Analysis

“(2-Morpholin-4-YL-2-pyridin-4-ylethyl)amine” is a liquid . It has a molecular weight of 207.28 . The compound is stored at -20°C .

Scientific Research Applications

Synthesis and Structural Characterization

  • Copper(II) Complexes Synthesis : A study detailed the synthesis and crystal structures of copper(II) complexes derived from compounds related to (2-Morpholin-4-yl-2-pyridin-4-ylethyl)amine. These complexes were characterized by elemental analysis, IR spectra, and single-crystal X-ray diffraction, providing insights into their square pyramidal geometry (Hang, Dong, & Wang, 2011).

Antimicrobial and Antiurease Activities

  • Antimicrobial and Antiurease Activities : A study synthesized new morpholine derivatives containing an azole nucleus, investigating their antimicrobial and antiurease activities. The results suggested some derivatives displayed activity against certain strains and demonstrated significant enzyme inhibition, highlighting their potential biomedical applications (Bektaş et al., 2012).

Transdermal Permeation Enhancement

  • Transdermal Permeation Enhancers : Research on esters and amides of hexanoic acid substituted with tertiary amino groups, including morpholine, explored their activity as transdermal permeation enhancers. This study's findings could inform the development of more effective drug delivery systems (Farsa, Doležal, & Hrabálek, 2010).

Fluorinating Agents

  • Fluorinating Agents : A study on the addition of secondary amines to pentafluoropropene, which includes morpholine derivatives, found that the reaction mixtures serve as efficient fluorinating agents. This research contributes to the field of organic synthesis by offering a method to introduce fluorine atoms into molecules (Koroniak et al., 2006).

Environmental Analysis

  • Amines in Environmental Analysis : The detection and analysis of aliphatic amines, including morpholine, in wastewater and surface water were described, showcasing the environmental relevance of these compounds. The study emphasizes the importance of monitoring and understanding the occurrence of amines in aquatic environments (Sacher, Lenz, & Brauch, 1997).

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-morpholin-4-yl-2-pyridin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c12-9-11(10-1-3-13-4-2-10)14-5-7-15-8-6-14/h1-4,11H,5-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDRJYDNZSUSDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CN)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672512
Record name 2-(Morpholin-4-yl)-2-(pyridin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Morpholin-4-YL-2-pyridin-4-ylethyl)amine

CAS RN

518066-36-9
Record name β-4-Pyridinyl-4-morpholineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518066-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Morpholin-4-yl)-2-(pyridin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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